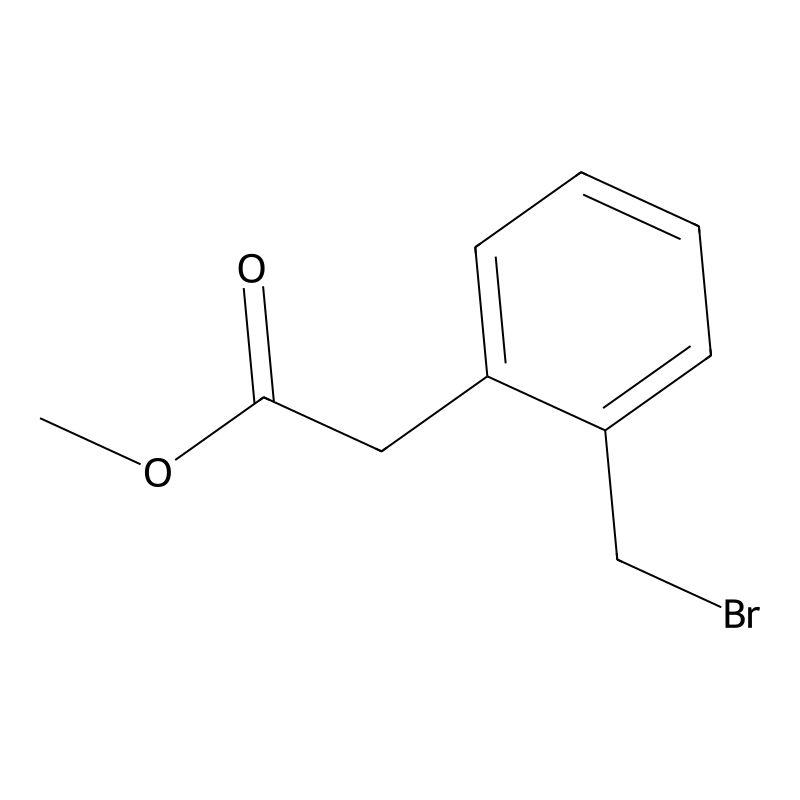

Methyl 2-bromomethylphenylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Alkylation Agent

Scientific Field: Organic Chemistry

Application Summary: Methyl 2-bromomethylphenylacetate is an alkylating agent.

Methods of Application: The specific methods of application can vary depending on the experiment, but generally, it involves the reaction of the compound with phenol or amino groups.

Results or Outcomes: The outcome of the alkylation process can vary depending on the specific reactants and conditions.

Synthesis of Pharmaceuticals and Vitamins

Scientific Field: Pharmaceutical Chemistry

Application Summary: Methyl 2-bromomethylphenylacetate can be used to make vitamins and pharmaceutical drugs.

Methods of Application: The specific methods of application can vary depending on the specific synthesis process.

Results or Outcomes: The outcome of the synthesis process can vary depending on the specific reactants and conditions.

Chemical Research

Scientific Field: Chemical Research

Application Summary: Methyl 2-bromomethylphenylacetate is often used in chemical research, particularly in the synthesis of new compounds.

Methods of Application: The specific methods of application can vary depending on the experiment, but generally, it involves the reaction of the compound with other reactants under specific conditions.

Results or Outcomes: The outcome of the research can vary depending on the specific reactants and conditions.

Synthesis of Benzoxepines

Application Summary: Methyl 2-bromomethylphenylacetate can be used in the synthesis of benzoxepines.

Methods of Application: This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction.

Results or Outcomes: A broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions.

Unique Chemicals Collection

Decarboxylative Annulation

Molecular Structure Analysis

The key feature of MBMPA's structure is the bromomethyl group (CH₂Br) attached at the second position (ortho position) of a phenyl ring (benzene ring). Additionally, a methyl group (CH₃) is attached to an acetate group (CH₃COO) which is further bonded to the phenyl ring. This structure suggests potential for MBMPA to participate in reactions involving the bromomethyl group, such as substitution reactions.

Chemical Reactions Analysis

- Substitution reaction: The bromomethyl group is a good leaving group, making MBMPA susceptible to nucleophilic substitution reactions. Nucleophiles (electron-rich species) could attack the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a Br⁻ ion.

Example:

MBMPA + Nu⁻ → Nu-CH₂-C₆H₄-CH₂-COOCH₃ + Br⁻(Nu can be various nucleophiles like OH⁻, NH₃, etc.)

- Hydrolysis: Under acidic or basic conditions, MBMPA might undergo hydrolysis, where the ester bond (C-O) in the acetate group breaks, releasing methanol (CH₃OH) and a carboxylic acid (C₆H₅CH₂COOH).

- Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives. This reaction is particularly useful for creating functionalized compounds that can have specific biological activities or serve as intermediates in further synthetic pathways .

- Oxidation Reactions: The compound can undergo oxidation to produce corresponding carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide, which facilitate the transformation of the bromomethyl group into more reactive functionalities.

- Reduction Reactions: Reduction processes can convert methyl 2-bromomethylphenylacetate into alcohols or alkanes, depending on the reducing agent employed. Lithium aluminum hydride and sodium borohydride are typical reducing agents used for such transformations.

The synthesis of methyl 2-bromomethylphenylacetate typically involves several key steps:

- Bromination: A precursor compound undergoes bromination using bromine or N-bromosuccinimide as the brominating agent, often facilitated by a radical initiator such as azobisisobutyronitrile or benzoyl peroxide under light or heat conditions.

- Esterification: The resulting brominated compound is then reacted with acetic acid or an acetate derivative to form the ester linkage characteristic of methyl 2-bromomethylphenylacetate.

- Methoxylation (if applicable): In some synthetic routes, methoxylation may be performed to introduce methoxy groups into the structure, enhancing its reactivity and potential applications.

Methyl 2-bromomethylphenylacetate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, potentially leading to new drug candidates.

- Materials Science: The compound can be utilized in the development of polymers and other materials due to its reactivity and ability to form cross-linked structures.

- Chemical Research: It acts as a versatile building block for the synthesis of complex organic molecules, facilitating studies in organic synthesis methodologies .

Interaction studies involving methyl 2-bromomethylphenylacetate focus on its reactivity with biological macromolecules. The bromomethyl group can react with nucleophilic sites on proteins and nucleic acids, leading to covalent modifications that may alter their function. These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action against various biological targets .

Methyl 2-bromomethylphenylacetate has several similar compounds that share structural features but differ in their functional groups or reactivity profiles. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(bromomethyl)acrylate | Contains a bromomethyl group attached to an acrylate | More reactive due to conjugated double bond |

| Methyl 2-(bromophenyl)acetate | Bromine attached directly to phenyl ring | Lacks the methoxy group; different reactivity |

| Ethyl 2-bromophenylacetate | Ethyl ester instead of methyl | Different steric effects due to larger ethyl group |

| Methyl 3-bromophenylacetate | Bromine at the meta position | Different regioselectivity affecting reactivity |

Each of these compounds exhibits unique properties that influence their reactivity and applications in organic synthesis and medicinal chemistry. Methyl 2-bromomethylphenylacetate stands out due to its specific combination of functional groups that allow for diverse chemical transformations while retaining significant biological activity potential .

Early Synthesis Methods

Initial routes to α-bromophenylacetic acid derivatives involved multi-step processes, including bromination of phenylacetonitrile intermediates or Strecker reactions using benzaldehydes. For example, mandelic acid precursors were treated with hydrobromic acid under harsh conditions, yielding low efficiencies (40–50%) and requiring tedious purification. The advent of phase-transfer catalysis in the 1980s improved yields but introduced complexity in handling tribromomethane (bromoform).

Advancements in One-Step Synthesis

A breakthrough occurred in 1997 with the development of a one-step synthesis from 3-isochromanone using thionyl bromide (SOBr₂) in methanol. This method, operating at 0–30°C, achieved yields exceeding 85% while minimizing hazardous byproducts like methyl bromide. The reaction mechanism involves nucleophilic ring-opening of the isochromanone lactone, followed by esterification (Fig. 1):

$$

\text{3-Isochromanone} + \text{SOBr}2 \xrightarrow{\text{MeOH}} \text{Methyl 2-bromomethylphenylacetate} + \text{SO}2 + 2\text{HBr}

$$

Table 1: Comparative Synthesis Methods

| Method | Reagents | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Multi-step bromination | NBS, HBr-H₂SO₄ | 40–50 | 80–100 | |

| Phase-transfer catalysis | CHBr₃, KOH, (n-Bu)₄N⁺ | 65–70 | 0–5 | |

| One-step ring-opening | SOBr₂, MeOH | 85–90 | 0–30 |

Classical Synthesis Approaches

Bromination of Methyl 2-Methylphenylacetate

The direct bromination of methyl 2-methylphenylacetate using molecular bromine (Br₂) or hydrogen bromide (HBr) represents a traditional route. In this method, the methyl group adjacent to the aromatic ring undergoes electrophilic substitution, facilitated by Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) [3]. For instance, bromine in dichloromethane at 0–5°C selectively substitutes the benzylic hydrogen, yielding the brominated product. However, this method often requires strict temperature control to minimize di-bromination byproducts .

An alternative approach employs phosphorus tribromide (PBr₃) as a brominating agent. Here, the hydroxyl group of 2-hydroxymethylphenylacetic acid is first esterified with methanol, followed by treatment with PBr₃ to replace the hydroxyl group with bromine . This two-step process achieves moderate yields (60–70%) but generates corrosive byproducts, necessitating careful waste management.

N-Bromosuccinimide (NBS) Mediated Synthesis

N-Bromosuccinimide (NBS) offers a safer and more controllable alternative to molecular bromine. In acetonitrile or dichloromethane, NBS reacts with methyl 2-methylphenylacetate in the presence of a protic acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to achieve benzylic bromination [2]. The acid activates NBS by polarizing the N–Br bond, enhancing electrophilicity. This method typically achieves yields exceeding 75% with minimal di-bromination [2].

Notably, radical-initiated pathways using NBS have also been explored. Azobisisobutyronitrile (AIBN) or light irradiation generates bromine radicals, which abstract a benzylic hydrogen, forming a carbon-centered radical that subsequently reacts with NBS [6]. This mechanism avoids acidic conditions, making it suitable for acid-sensitive substrates.

Radical Bromination Mechanisms

Radical bromination leverages initiators like AIBN or UV light to generate bromine radicals from NBS or Br₂. The reaction proceeds via a chain mechanism:

- Initiation: Light or heat cleaves the initiator to produce radicals.

- Propagation: Bromine radicals abstract a benzylic hydrogen, forming a stabilized benzyl radical.

- Termination: The benzyl radical reacts with Br₂ or NBS to yield the brominated product [6].

This method is highly selective for benzylic positions but requires careful control of radical concentrations to prevent over-bromination.

Green Synthesis Methods

Solvent Considerations

Transitioning to green solvents, such as ethanol or water, reduces environmental impact. For example, NBS-mediated bromination in aqueous ethanol achieves comparable yields (70–75%) to traditional solvents while simplifying waste disposal [7]. Supercritical carbon dioxide (scCO₂) has also been explored as a reaction medium, though its high-pressure requirements limit industrial adoption [4].

Catalyst Optimization

Zeolites and solid acids enhance sustainability by enabling catalyst recovery. Sodium-exchanged zeolite Y efficiently absorbs hydrogen bromide (HBr) byproducts during bromination, shifting equilibrium toward product formation and improving yields to >90% [8]. Additionally, recyclable ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), serve as dual solvents and catalysts, reducing reagent consumption [4].

Light-Initiated Reactions

Visible-light photoredox catalysis using organic dyes (e.g., erythrosine B) activates NBS under mild conditions [6]. This method avoids thermal initiation and achieves complete conversion in 2–4 hours at room temperature. The mechanism involves single-electron transfer from the dye to NBS, generating a bromonium ion that reacts selectively with the substrate [6].

Temperature Control Parameters

Lowering reaction temperatures minimizes energy use and byproduct formation. For instance, photoredox bromination proceeds efficiently at 25°C, whereas classical methods often require reflux (60–80°C) [6]. Cryogenic conditions (-10°C) further enhance selectivity in Br₂-mediated reactions but increase operational complexity .

Scale-up Considerations

Industrial Production Challenges

Large-scale synthesis faces hurdles such as exothermicity control, bromine handling, and byproduct management. For example, NBS reactions generate succinimide, which must be separated via filtration or extraction [2]. Corrosive HBr byproducts necessitate corrosion-resistant reactors, increasing capital costs [7].

Yield Optimization Strategies

Optimizing stoichiometry and residence time improves efficiency. A 1.2:1 molar ratio of NBS to substrate minimizes excess reagent waste while maintaining >80% yield [2]. Continuous-flow reactors enhance heat and mass transfer, reducing reaction times by 50% compared to batch processes [6].

Purification Techniques

Industrial-scale purification relies on distillation or recrystallization. Vacuum distillation isolates methyl 2-bromomethylphenylacetate (boiling point: 120–125°C at 10 mmHg) from unreacted starting materials . Recrystallization from ethanol/water mixtures achieves >95% purity, though solvent recovery systems are essential for economic viability [4].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant